molecular formula C13H14N2O3 B1666055 Antineoplaston A10 CAS No. 91531-30-5

Antineoplaston A10

Cat. No.: B1666055
CAS No.: 91531-30-5
M. Wt: 246.26 g/mol
InChI Key: OQGRFQCUGLKSAV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the Ras protein, where Antineoplaston A10 acts as an inhibitor . This inhibition plays a crucial role in its antineoplastic activity, as Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation.

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce cell cycle arrest in the G1 phase, leading to a reduction in mitosis and decreased protein synthesis . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Additionally, this compound has been reported to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to intercalate into DNA at specific base pairs . This intercalation can interfere with the binding of carcinogens to the DNA helix, thereby preventing DNA replication, transcription, or translation. Furthermore, this compound has been proposed to bind to chromatin, similar to other anticancer drugs like doxorubicin . This binding can lead to changes in gene expression and enzyme activity, contributing to its antineoplastic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable, with minimal degradation over time In vitro studies have demonstrated that this compound can maintain its activity over extended periods, while in vivo studies have shown its potential for sustained antineoplastic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including neurologic toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a Ras inhibitor . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are critical areas of research, as they can influence its therapeutic potential and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic efficacy. Studies have shown that this compound can selectively accumulate in tumor tissues, making it a promising candidate for targeted cancer therapy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize in the nucleus, where it can interact with DNA and chromatin . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. These interactions are essential for its antineoplastic effects, as they enable the compound to interfere with DNA replication and transcription processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Antineoplaston A10 can be synthesized through a two-step process:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. The process typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Antineoplaston A10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Several compounds are structurally and functionally similar to Antineoplaston A10, including:

Uniqueness

This compound is unique due to its specific structure and its proposed mechanism of action involving DNA intercalation and chromatin binding. This distinguishes it from other anticancer compounds that may have different molecular targets and pathways .

Properties

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919683
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91531-30-5
Record name Antineoplaston A10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antineoplaston A10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTINEOPLASTON A10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antineoplaston A10
Reactant of Route 2
Reactant of Route 2
Antineoplaston A10
Reactant of Route 3
Antineoplaston A10
Reactant of Route 4
Reactant of Route 4
Antineoplaston A10
Reactant of Route 5
Antineoplaston A10
Reactant of Route 6
Reactant of Route 6
Antineoplaston A10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.